8-氨基异喹啉-1-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

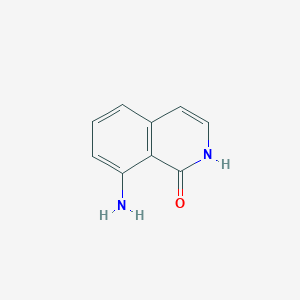

8-Aminoisoquinolin-1-ol is a heterocyclic aromatic organic compound with the molecular formula C9H8N2O It is a derivative of isoquinoline, characterized by the presence of an amino group at the 8th position and a hydroxyl group at the 1st position

科学研究应用

Medicinal Chemistry

8-Aminoisoquinolin-1-ol and its derivatives have been studied for their potential as therapeutic agents against several diseases, particularly neurodegenerative disorders and cancer.

Neuroprotective Agents

Recent studies have highlighted the neuroprotective effects of 8-aminoquinoline-based metal complexes. These complexes have shown promise in attenuating oxidative damage associated with neurodegenerative diseases. For instance, a study demonstrated that synthetic 8-aminoquinoline–uracil copper complexes improved cell survival in hydrogen peroxide-induced neuroblastoma cells by upregulating the SIRT1/3-FOXO3a signaling pathway, which is crucial for cellular defense mechanisms against oxidative stress .

Anticancer Activity

The compound has also been investigated for its cytotoxic effects against various cancer cell lines. Research indicates that 8-aminoisoquinolin-1-ol derivatives exhibit significant anticancer activity against human leukemia cells, with some complexes demonstrating enhanced superoxide scavenging properties and cytotoxicity compared to their parent compounds .

Antimicrobial Properties

8-Aminoisoquinolin-1-ol derivatives have shown antimicrobial efficacy, making them candidates for developing new antibiotics. A study indicated that modifications to the structure of aminophenol derivatives could enhance their antimicrobial activity, suggesting a pathway for optimizing these compounds for better therapeutic use.

Fluorescent Probes

The compound serves as a basis for developing fluorescent probes, particularly for detecting zinc ions in biological and environmental contexts. Derivatives of 8-aminoisoquinolin-1-ol have been synthesized to improve water solubility and cell membrane permeability, enhancing their application as chemosensors for zinc detection. These sensors are valuable in both biological research and environmental monitoring due to their selectivity and rapid response times .

Metal Ion Chelation

8-Aminoisoquinolin-1-ol acts as a bidentate ligand capable of forming stable complexes with transition metals. This property has significant implications in treating conditions like Alzheimer’s disease, where metal ion dysregulation is a contributing factor. Research has shown that these compounds can effectively chelate copper and zinc ions, which may help mitigate the pathological processes in neurodegenerative diseases .

Case Study 1: Neuroprotective Effects

In a controlled laboratory setting, researchers treated human neuroblastoma SH-SY5Y cells with 8-aminoquinoline-based metal complexes prior to exposure to oxidative stressors. The results demonstrated a marked increase in cell viability and a reduction in apoptotic markers compared to untreated controls, indicating the potential of these compounds as protective agents against neurodegeneration.

Case Study 2: Anticancer Applications

A series of experiments were conducted on various cancer cell lines treated with 8-aminoisoquinolin-1-ol derivatives. The findings revealed dose-dependent cytotoxic effects, with specific derivatives exhibiting over 70% inhibition of cancer cell proliferation at certain concentrations, showcasing their potential as anticancer therapeutics.

作用机制

Target of Action

The primary targets of 8-Aminoisoquinolin-1-ol are currently unknown. The compound is structurally similar to 8-aminoquinolines, which are known to be effective against the liver stages of Plasmodium infections . .

Mode of Action

It’s known that 8-aminoquinolines may exert their effects through an oxidative stress mechanism

Biochemical Pathways

The biochemical pathways affected by 8-Aminoisoquinolin-1-ol are currently unknown. As a structural analog of 8-aminoquinolines, it might affect similar pathways, such as those involved in the life cycle of Plasmodium parasites . .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-Aminoisoquinolin-1-ol typically involves the modification of isoquinoline derivatives. One common method is the nitration of isoquinoline to produce 8-nitroisoquinoline, followed by reduction to yield 8-aminoisoquinoline. The hydroxyl group can then be introduced through various hydroxylation reactions.

Industrial Production Methods: Industrial production of 8-Aminoisoquinolin-1-ol may involve large-scale nitration and reduction processes, followed by purification steps to isolate the desired compound. The specific conditions, such as temperature, pressure, and choice of reagents, are optimized to maximize yield and purity.

化学反应分析

Types of Reactions: 8-Aminoisoquinolin-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can further modify the amino group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted isoquinoline compounds.

相似化合物的比较

Isoquinoline: The parent compound, lacking the amino and hydroxyl groups.

8-Aminoquinoline: Similar structure but lacks the hydroxyl group.

8-Hydroxyquinoline: Similar structure but lacks the amino group.

Uniqueness: 8-Aminoisoquinolin-1-ol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical and biological properties

生物活性

8-Aminoisoquinolin-1-ol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, detailing its mechanisms, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

8-Aminoisoquinolin-1-ol is characterized by the presence of both an amino group and a hydroxyl group on the isoquinoline skeleton. This unique structural feature differentiates it from other related compounds such as isoquinoline and 8-aminoquinoline, which lack one or both of these functional groups. The presence of these groups is believed to contribute to its distinct chemical and biological properties.

While the precise biological targets of 8-Aminoisoquinolin-1-ol remain largely unidentified, studies suggest that it may exert its effects through mechanisms similar to those of 8-aminoquinolines. These compounds are known to be effective against Plasmodium species, the causative agents of malaria, possibly through oxidative stress mechanisms that disrupt cellular processes.

Potential Targets

- Antimicrobial Activity : Preliminary research indicates that 8-Aminoisoquinolin-1-ol exhibits antimicrobial properties, although specific bacterial or fungal targets have not been extensively documented.

- Anticancer Activity : The compound has been investigated for its potential role in cancer therapy, particularly concerning its ability to modulate pathways involved in cell proliferation and apoptosis.

Antimicrobial Properties

A study highlighted the antimicrobial efficacy of various aminophenol derivatives, suggesting that modifications to their structure could enhance their activity against a range of pathogens. Although 8-Aminoisoquinolin-1-ol was not the primary focus, its structural similarities imply potential for similar applications .

Case Studies

- Anticancer Activity Investigation : A study involving aminophenol derivatives demonstrated that certain structural modifications could significantly enhance anti-proliferative effects against various cancer types. This suggests that similar modifications might be explored for 8-Aminoisoquinolin-1-ol to improve its therapeutic efficacy .

- Oxidative Stress Mechanism : Research has indicated that compounds structurally related to 8-Aminoisoquinolin-1-ol may act through oxidative stress pathways. This mechanism is critical in understanding how these compounds can induce cell death in cancerous cells while potentially sparing normal cells .

Comparison with Related Compounds

| Compound | Functional Groups | Biological Activity |

|---|---|---|

| Isoquinoline | None | Limited biological activity |

| 8-Aminoquinoline | Amino | Effective against Plasmodium |

| 8-Hydroxyquinoline | Hydroxyl | Antimicrobial properties |

| 8-Aminoisoquinolin-1-ol | Amino + Hydroxyl | Potential antimicrobial and anticancer activity |

属性

IUPAC Name |

8-amino-2H-isoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-7-3-1-2-6-4-5-11-9(12)8(6)7/h1-5H,10H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXMPRYSFGIABNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)C(=O)NC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。